Technical Support Center: Improving the Therapeutic Index of Diarylpyrimidine (DAPY) NNRTIS

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-50	
Cat. No.:	B12404796	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic index of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My new DAPY derivative shows high potency against wild-type (WT) HIV-1 but loses significant activity against key mutant strains (e.g., K103N, Y181C, E138K). What are the primary troubleshooting strategies?

Answer: This is a common challenge driven by mutations within the NNRTI-binding pocket (NNIBP) that reduce the binding affinity of the inhibitor.[1] The primary goal is to design compounds that can adapt to these conformational changes.

Troubleshooting Strategies:

Enhance Conformational Flexibility: The success of second-generation NNRTIs like
 Etravirine (ETV) and Rilpivirine (RPV) is partly due to their structural flexibility.[2][3] Consider
 modifications that allow the molecule to adopt different conformations ("wobble"), enabling it
 to fit into the mutated pocket.

Troubleshooting & Optimization





- Target Conserved Residues: Design derivatives that form strong interactions, such as hydrogen bonds, with the highly conserved main-chain atoms of residues in the NNIBP, like Lys101.[2][4] These interactions are less likely to be affected by resistance mutations.
- Explore Adjacent Binding Sites: Develop derivatives with moieties that extend into newly identified adjacent binding sites or solvent-exposed channels.[4][5] This can create additional anchor points, compensating for the loss of affinity in the primary pocket. A novel series of DAPYs was designed to simultaneously occupy the classical NNIBP and an "NNRTI Adjacent" binding site, showing potent activity against resistant strains.[5][6][7]
- Molecular Hybridization: Combine the DAPY core with other pharmacophores. For instance, hybrid molecules of DAPYs and quinolones have shown potential against the K103N/Y181C double mutant.[8][9]

Question 2: My compound is highly potent in enzymatic assays (IC50) but shows poor cellular activity (EC50) and low oral bioavailability in animal models. How can I address this?

Answer: This discrepancy often points to poor physicochemical properties, most notably low aqueous solubility, which is a known issue for the DAPY class.[10][11][12] Poor solubility limits absorption and bioavailability.[10]

Troubleshooting Strategies:

- Introduce Hydrophilic Groups: Strategically add polar or ionizable groups to the molecule, particularly in regions that are solvent-exposed. The introduction of a morpholinylalkoxy substituent has been shown to increase solubility by approximately 100-fold while retaining high antiviral activity.[10] Similarly, incorporating hydrophilic piperidine-linked moieties can improve water solubility and bioavailability.[13][14]
- Fragment-Based Replacement: Replace lipophilic fragments of the molecule with more polar, bioisosteric groups. A strategy of replacing a cyanophenyl group with five- or six-membered heterocycle groups (like 4-pyridine) significantly improved water solubility and resulted in excellent oral bioavailability (F=126% in rats) for one derivative.[15][16][17]
- Formulate as a Salt: For compounds with basic functional groups, forming a hydrochloride salt can dramatically improve solubility under different pH conditions.[15][16]



Assess Cell Permeability: If solubility is addressed and cellular activity is still low, investigate
cell permeability using assays like the Caco-2 permeability assay. The molecule may be too
polar or be subject to cellular efflux.

Question 3: My lead compound has a low Selectivity Index (SI = CC50/EC50) due to high cytotoxicity. What steps can I take to mitigate this?

Answer: A low SI indicates that the compound is toxic to host cells at concentrations close to those required for antiviral activity. The goal is to reduce cytotoxicity (increase the CC50 value) without compromising potency (EC50).

Troubleshooting Strategies:

- Structure-Toxicity Relationship (STR) Analysis: Synthesize a small library of analogues by modifying different parts of the lead compound. This helps identify which molecular fragments (toxicophores) are responsible for the cytotoxicity.
- Reduce Off-Target Activity: High cytotoxicity can result from off-target effects. Screen the
 compound against a panel of common off-targets, such as cytochrome P450 (CYP) enzymes
 or the hERG channel, to identify unwanted interactions.[14][18] Novel DAPYs have been
 designed that show no apparent CYP enzymatic inhibitory activity or acute toxicity.[14][15]
- Optimize Lipophilicity: Very high lipophilicity can sometimes be correlated with non-specific binding and cytotoxicity. Modulate the compound's LogP to be within an optimal range (typically 1-3 for oral drugs).
- Compare with Known Drugs: Many novel DAPY derivatives have been shown to have significantly lower cytotoxicity (higher CC50 values) than approved drugs like Etravirine.[5][7] Analyzing the structural differences can provide clues for modification.

Data Presentation

Table 1: Example Antiviral Activity & Cytotoxicity Data for DAPY Analogs



Compoun d	WT HIV-1 EC ₅₀ (nM) [5]	K103N EC ₅₀ (nM) [5][19]	Y181C EC ₅₀ (nM) [5]	E138K EC ₅₀ (nM) [5][14]	MT-4 Cell CC50 (μΜ) [5]	Selectivit y Index (SI) (WT)
Etravirine (ETV)	4.0	3.3	29.5	16.9	2.2	550
Rilpivirine (RPV)	0.7	1.2	1.5	1.9	>10	>14,285
Analog 11c	3.5	N/A	N/A	7.5	≥173	>49,428
Analog 12g	1.5	11.2	20.1	15.6	>220	>146,667
Analog 20	2.6	1.4	11.6	6.0	27.2	10,461

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀. N/A: Not Available.

Table 2: Example Physicochemical and In Vivo Data for DAPY Analogs

Compound	Aqueous Solubility (µg/mL at pH 7.0)	CYP3A4 Inhibition (IC50, μM)	hERG Inhibition (IC50, μΜ)	Oral Bioavailability (F %) in Rats
Etravirine (ETV)	<1	10.2	>30	35%
Rilpivirine (RPV)	0.02[10]	2.5	1.2	40%
Analog 11c	15.8[14]	>50[14]	N/A	N/A
Analog 12g (HCl salt)	210 (pH 6.8)[15] [16]	>50[15][16]	N/A	126%[15][16]

Data is compiled from multiple sources and may represent different experimental conditions. N/A: Not Available.

Experimental Protocols



Protocol 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity Assay

This protocol determines the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a compound in a cell-based assay.

- Cell Culture: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 5-fold serial dilutions.
- · Antiviral Assay:
 - Seed MT-4 cells in a 96-well plate.
 - Infect the cells with a WT or mutant strain of HIV-1 at a multiplicity of infection (MOI) of 0.01.
 - Immediately add the serially diluted compounds to the wells. Include controls (cells only, virus only, reference drug like ETV).
 - Incubate for 5 days at 37°C.
- · Cytotoxicity Assay:
 - Seed MT-4 cells in a separate 96-well plate.
 - Add the same serial dilutions of the compound (without the virus).
 - Incubate for 5 days at 37°C.

Readout:

- For both plates, add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] and incubate for 4 hours.
- Add solubilization buffer (e.g., acidic isopropanol) to dissolve the formazan crystals.



- Measure absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell protection (antiviral assay) and cell viability (cytotoxicity assay) relative to controls. Determine EC₅₀ and CC₅₀ values using non-linear regression analysis.

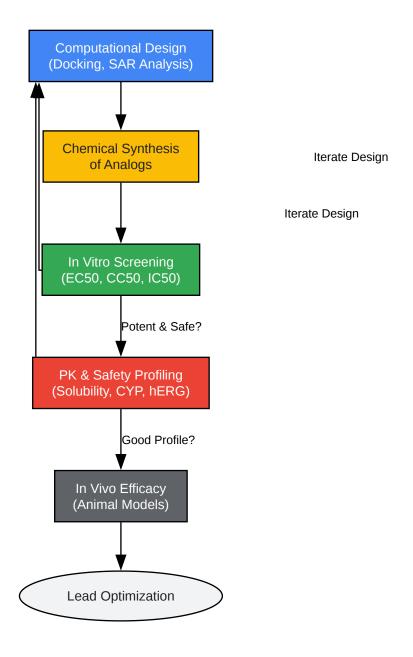
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay confirms that the compound's mechanism of action is the inhibition of the RT enzyme.[5]

- Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and poly(rA)/oligo(dT) as the template/primer.
- Enzyme and Inhibitor:
 - Add purified recombinant HIV-1 RT enzyme to the reaction mixture.
 - Add serially diluted test compounds.
 - Pre-incubate for 15 minutes at 37°C.
- Initiate Reaction: Start the reaction by adding a mixture of unlabeled dTTP and [3H]-dTTP.
- Incubation: Incubate the reaction for 10-30 minutes at 37°C.
- Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA).
 Precipitate the newly synthesized DNA on ice.
- Measurement: Collect the precipitate on glass fiber filters. Wash filters with TCA and ethanol.
 Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of RT inhibition relative to a no-inhibitor control.
 Determine the IC₅₀ value using non-linear regression.

Visualizations



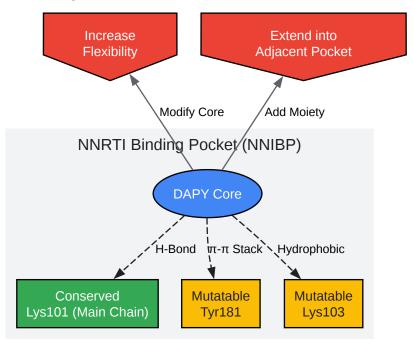


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Caption: Iterative workflow for the optimization of DAPY NNRTIs.



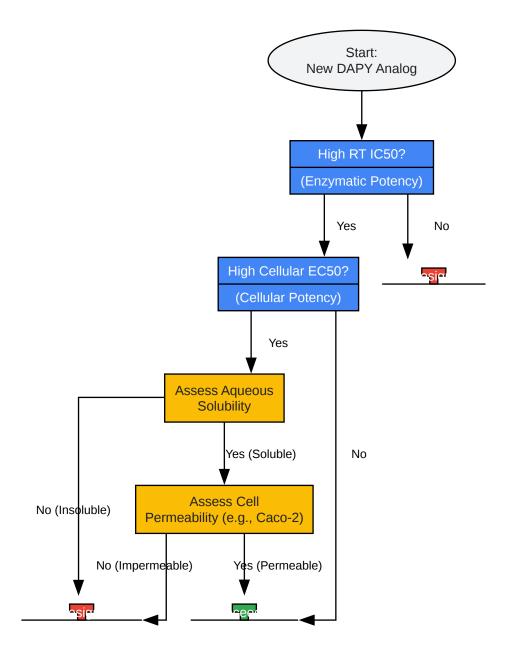
Strategies to Overcome Resistance in the NNIBP



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Caption: Binding strategies to enhance potency against resistant HIV-1 RT.





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